tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-8-6-15-9-5-12-4-7(8)9/h7-9,12H,4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQODYVKRDPTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2C1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate typically involves the reaction of hexahydro-2H-furo[2,3-c]pyrrole with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes by binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(R)-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate
Structure : This compound features a 2,3-dihydrobenzofuran ring fused to a methoxy-substituted benzene, with a carbamate group at the 3-position.
Key Differences :
- Aromaticity : The dihydrobenzofuran system is partially aromatic, enabling π-π stacking interactions, unlike the fully saturated hexahydrofuropyrrole core of the main compound.
- Polarity : The methoxy group increases polarity, likely enhancing aqueous solubility compared to the main compound.
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate
Structure : A spirocyclic system combining a six-membered oxazine and a five-membered diazepane ring.
Key Differences :
- Conformational Rigidity : The spiro architecture imposes steric constraints, reducing conformational flexibility compared to the fused furopyrrole system.
- Functionality: The presence of two nitrogen atoms (vs.
2-Methyl-2,8-diazaspiro[4.5]decan-3-one Dihydrochloride
Structure : A spirocyclic diketopiperazine analog with a tertiary amine and ketone group.
Key Differences :
- Ionization State : The dihydrochloride salt form enhances water solubility but reduces membrane permeability relative to the neutral carbamate.
- Reactivity : The ketone moiety offers a site for further chemical modification, whereas the main compound’s carbamate is typically inert under physiological conditions .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate | Fused furopyrrole | ~242.3 | N/A | Saturated bicyclic ring; tert-butyl carbamate protection |
| (R)-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate | Dihydrobenzofuran | ~279.3 | N/A | Aromatic character; methoxy substituent enhances polarity |
| tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate | Spiro oxazine-diazepane | ~256.3 | N/A | Conformationally rigid; dual nitrogen sites for hydrogen bonding |
| 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride | Spiro diketopiperazine | ~294.2 | N/A | Salt form improves solubility; ketone enables derivatization |
Research Findings and Implications
- Synthetic Accessibility : The main compound’s synthesis likely parallels methods for analogous carbamates, such as tert-butyl protection of amines followed by ring-closing reactions. Suzuki coupling (as in ) may be employed to introduce aryl groups to the furopyrrole scaffold .
- Stability : The tert-butyl carbamate group is stable under basic conditions but cleavable under acidic conditions, a feature shared across compared compounds.
- Drug Design Potential: The hexahydrofuropyrrole system offers a versatile scaffold for medicinal chemistry due to its balance of rigidity and flexibility, contrasting with the aromatic dihydrobenzofuran (targeted for CNS drugs) or the polar spiro systems (suited for solubility-driven applications) .
Biological Activity
tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate is a chemical compound with the molecular formula and a molecular weight of 228.29 g/mol. This compound has garnered interest in various fields, particularly in biochemistry and medicinal chemistry, due to its potential biological activities. This article aims to explore its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a hexahydro-2H-furo[2,3-c]pyrrol moiety connected to a tert-butyl carbamate group. This structural configuration is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H20N2O3 |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | tert-butyl N-(3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate |
| CAS Number | 479090-77-2 |
Enzyme Interactions
Research indicates that this compound interacts with various enzymes and proteins. It acts as a protecting group for amino groups in peptide synthesis, which is essential for the controlled modification of peptides and proteins. The compound can form stable complexes with biomolecules, facilitating its use in biochemical applications such as drug development and enzyme inhibition studies .
Antioxidant Properties
The compound has been studied for its antioxidant properties. Similar derivatives have shown significant antioxidant activity in various assays, such as DPPH and FRAP tests. The presence of the furo-pyrrole structure may enhance its reactivity towards free radicals, making it a candidate for further investigation in the context of oxidative stress-related diseases .
Case Studies
Comparative Analysis with Similar Compounds
Comparative studies with similar compounds reveal that this compound exhibits unique biological activities not entirely shared by its analogs.
| Compound | Biological Activity |
|---|---|
| tert-Butyl hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate | Moderate antifungal activity |
| tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate | Enhanced enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves coupling tert-butyl carbamate derivatives with heterocyclic intermediates under controlled conditions. For example, analogous compounds (e.g., tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate) are synthesized via Boc protection of amines at low temperatures (-78°C) in DCM, followed by purification via column chromatography .
- Key Variables :
- Temperature : Low temperatures (-78°C) minimize side reactions during Boc protection.
- Catalysts : Pd(PPh₃)₂Cl₂ and CuI enable cross-coupling reactions in THF for introducing alkynyl groups .
- Purification : Silica gel chromatography is critical for isolating intermediates (e.g., 90% purity achieved for tert-butyl carbamates in Step 4 of ).
Q. How can the structural integrity of tert-Butyl carbamate derivatives be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.22 ppm for pyrimidine protons in ) verify regiochemistry and Boc group retention.
- Mass Spectrometry : ESI+ MS (e.g., m/z 469 [M+H]⁺ in Step 5 of ) confirms molecular weight.
- HPLC : Purity >95% is standard for intermediates in pharmaceutical research .
Q. What stability challenges arise during storage of tert-Butyl carbamates, and how are they mitigated?
- Stability Data :
| Condition | Degradation Rate | Mitigation Strategy |
|---|---|---|
| Moisture | High | Store under N₂ in desiccants |
| Light (UV exposure) | Moderate | Amber glassware, low-temperature |
| Acidic pH | Rapid | Neutralize with NaHCO₃ |
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the furopyrrolidine core in cross-coupling reactions?
- Mechanistic Insights :
- The fused furopyrrolidine ring introduces steric hindrance, slowing nucleophilic attacks at the carbamate nitrogen.
- Electron-withdrawing groups (e.g., Cl in 2-chloropyrimidine) enhance electrophilicity at the 4-position, facilitating Suzuki-Miyaura couplings (e.g., with boronic esters in ).
- Case Study : tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate reacts with 3,3-diethoxyprop-1-yne in THF under Pd catalysis, achieving 85% yield via Sonogashira coupling .
Q. What computational methods are used to predict the bioactivity of tert-Butyl carbamate derivatives?
- In Silico Approaches :
- Docking Studies : PyMOL and AutoDock assess binding affinity to targets like kinases or GPCRs.
- ADMET Prediction : SwissADME evaluates logP (2.1–3.5 for related compounds) and bioavailability .
- Experimental Validation : Analogues (e.g., tert-butyl (3-hydroxy-3-phenylpropyl)carbamate) show moderate inhibition of CYP450 enzymes (IC₅₀ = 12 µM) in hepatic microsomes .
Q. How are conflicting data on reaction yields resolved in multi-step syntheses?
- Troubleshooting Framework :
| Issue | Root Cause | Solution |
|---|---|---|
| Low yield in Step 3 | Incomplete Boc removal | Optimize TFA/DCM ratio (1:4 v/v) |
| Impurities in Step 5 | Residual Pd catalysts | Wash with EDTA solution |
- Case Example : tert-Butyl ((4-((2-chloro-5-iodopyrimidin-4-yl)amino)tetrahydro-2H-pyran-4-yl)methyl)carbamate purity improved from 75% to 92% by adding a brine wash .
Q. What strategies enable selective functionalization of the carbamate group without disrupting the furopyrrolidine ring?
- Selective Protection/Deprotection :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
